4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Although not directly about 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid, the synthesis of related compounds like 2-Fluoro-4-bromobiphenyl provides insights into methods that could potentially be applied to similar fluorinated phenylboronic acids. This process involves cross-coupling reactions and diazotization techniques, highlighting the challenges and solutions in synthesizing complex fluorinated compounds (Qiu, Gu, Zhang, & Xu, 2009).
Fluorinated Phenylboronic Acids in Material Chemistry : The study of poly(3,4-ethylenedioxythiophene) bearing fluoro-containing phenylboronic acid demonstrates the application of such compounds in enzyme-free glucose sensing, which could suggest similar utility for this compound in sensor technologies or biomedical applications (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Fluorinated Phenylboronic Acids in Polymer Science : Research on fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which can recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid, suggests a potential role for fluorinated phenylboronic acids in creating self-assembled aggregates for organic-inorganic hybrid materials (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Mechanism of Action
Target of Action
The primary target of the compound 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign , which may impact its bioavailability.
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic molecules from simpler precursors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the reaction conditions can significantly impact the action of this compound .
Properties
IUPAC Name |
[4-fluoro-3-(2-methoxyethoxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(11(13)14)2-3-10(8)12/h2-3,6,13-14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOGDVXPRLDNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.